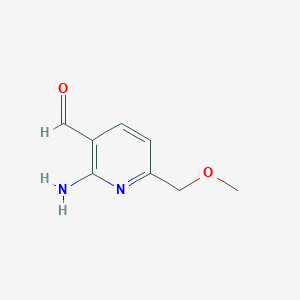![molecular formula C8H5NO4 B8502021 5-oxo-5H,7H-furo[3,4-b]pyridine-2-carboxylic acid](/img/structure/B8502021.png)
5-oxo-5H,7H-furo[3,4-b]pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-oxo-5H,7H-furo[3,4-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused furan and pyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-5H,7H-furo[3,4-b]pyridine-2-carboxylic acid typically involves multi-step reactions. One common method includes the Knoevenagel condensation followed by Michael addition and intramolecular cyclization. This cascade approach can be completed in a single step in a one-pot system using ethanol as the solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable processes such as continuous flow chemistry.
Analyse Des Réactions Chimiques
Types of Reactions
5-oxo-5H,7H-furo[3,4-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the furan or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups onto the ring system.
Applications De Recherche Scientifique
5-oxo-5H,7H-furo[3,4-b]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a scaffold for designing new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts
Mécanisme D'action
The mechanism of action of 5-oxo-5H,7H-furo[3,4-b]pyridine-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The specific targets and pathways depend on the functional groups present on the compound and its derivatives. Generally, it may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole Derivatives: These compounds also feature a fused ring system and exhibit diverse biological activities.
Pyridine Derivatives: Similar to 5-oxo-5H,7H-furo[3,4-b]pyridine-2-carboxylic acid, pyridine derivatives are widely used in pharmaceuticals and materials science.
Furan Derivatives: These compounds share the furan ring and are used in various chemical and industrial applications.
Uniqueness
This compound is unique due to its specific ring fusion and the potential for diverse chemical modifications. This makes it a versatile compound for research and development in multiple scientific disciplines.
Propriétés
Formule moléculaire |
C8H5NO4 |
|---|---|
Poids moléculaire |
179.13 g/mol |
Nom IUPAC |
5-oxo-7H-furo[3,4-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H5NO4/c10-7(11)5-2-1-4-6(9-5)3-13-8(4)12/h1-2H,3H2,(H,10,11) |
Clé InChI |
JFMXTEIUYYGHAL-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=N2)C(=O)O)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-(3-Fluorophenyl)ethenyl]-6-methylpyrazine](/img/structure/B8501968.png)





![Ethyl n-cyclohexyl-n-[2-(cyclohexyl-ethoxycarbonyl-amino)ethyl]carbamate](/img/structure/B8502032.png)
![3-[2-(1-Naphthyl)ethoxy]propanoic acid](/img/structure/B8502036.png)
![(4-acetylphenyloxy)-N-[1-(3,4-dichlorobenzyl)piperidin-4-yl]acetamide](/img/structure/B8502048.png)

